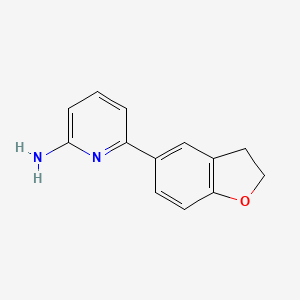

6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine

描述

属性

IUPAC Name |

6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13-3-1-2-11(15-13)9-4-5-12-10(8-9)6-7-16-12/h1-5,8H,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFSVXHOIRWNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives, which include this compound, have been found to exhibit a wide range of biological activities. They have been used in the treatment of various diseases such as cancer or psoriasis.

Mode of Action

The exact mode of action of This compound Benzofuran derivatives are known to interact with various targets, leading to a wide array of biological activities.

Biochemical Pathways

The specific biochemical pathways affected by This compound Benzofuran derivatives have been shown to impact a variety of biological pathways, contributing to their diverse biological activities.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing.

Result of Action

The molecular and cellular effects of This compound Benzofuran derivatives have been shown to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery.

生物活性

Overview

6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol, is classified as a benzofuran derivative. Benzofuran derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery and development.

The mechanism of action of this compound involves its interaction with multiple biological pathways. The compound has demonstrated activity against a variety of targets, leading to effects such as:

- Antifungal and antibacterial properties.

- Anticancer effects through inhibition of tumor growth.

- Anti-inflammatory and analgesic activities.

The compound's ability to modulate these pathways suggests it could be beneficial in treating various diseases, including infections and cancer.

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

| Activity Type | Observed Effects |

|---|---|

| Antifungal | Effective against Candida species |

| Antibacterial | Inhibitory effects on Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Analgesic | Exhibits pain-relieving properties |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The compound showed significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM .

- Anticancer Properties : In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines. It was found to inhibit cell proliferation significantly at concentrations as low as 5 µM, suggesting potential as an anticancer agent .

- Anti-inflammatory Effects : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cell culture models, highlighting its potential utility in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Absorption : Improved bioavailability compared to other benzofuran derivatives.

- Distribution : Widely distributed in tissues post-administration.

- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

相似化合物的比较

5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine)

- Molecular Formula: C₁₁H₁₅NO

- Key Features : Features a propylamine side chain at the 5-position of the dihydrobenzofuran ring.

- Pharmacological Relevance : A serotonergic compound structurally related to MDA (3,4-methylenedioxyamphetamine), acting as a serotonin receptor agonist .

- Synthesis : Prepared via reductive amination of ketone intermediates derived from dihydrobenzofuran precursors .

6-APDB (1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine)

- Molecular Formula: C₁₁H₁₅NO

- Key Features : Propylamine substituent at the 6-position of the dihydrobenzofuran ring, altering steric and electronic interactions compared to 5-APDB.

- Activity : Exhibits reduced serotonergic activity compared to 5-APDB due to positional isomerism .

Pyridine-Based Analogs

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

- Molecular Formula : C₁₁H₁₁N₃O

- Key Features : Methoxy group at the pyridine 2-position; lacks the dihydrobenzofuran ring.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Molecular Formula : C₂₃H₂₅N₃O₃

- Key Features: Benzodioxin core (vs. benzofuran) with a dimethylaminomethylphenyl group.

- Use : Investigational compound with unvalidated medical applications .

Key Research Findings

Positional Isomerism : Substitution at the 5- vs. 6-position on the benzofuran ring significantly impacts receptor binding. For example, 5-APDB shows higher serotonergic activity than 6-APDB due to optimized spatial alignment with receptor pockets .

Hydrogen-Bonding Capacity : The pyridin-2-amine group in this compound enhances solubility in polar solvents compared to alkylamine-substituted analogs like 5-APDB .

Synthetic Accessibility: Aminopropyl-substituted benzofurans (e.g., 5-APDB) are synthesized via reductive amination, whereas pyridine-linked derivatives require coupling reactions with halogenated intermediates .

准备方法

Claisen-Schmidt Condensation

The most common route involves the condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with 2-aminopyridine derivatives via a base-catalyzed aldol condensation, forming the corresponding pyridin-2-amine derivative.

-

- Equimolar amounts of 2,3-dihydrobenzofuran-5-carbaldehyde and 2-aminopyridine are dissolved in a suitable solvent, typically ethanol.

- A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added to catalyze the reaction.

- The mixture is stirred under reflux conditions for several hours to promote condensation.

- The product precipitates out upon cooling, is filtered, washed, and recrystallized for purity.

-

- Solvent: Ethanol or methanol

- Base: NaOH (20 mmol optimal)

- Temperature: Reflux (~78°C for ethanol)

- Time: 4–8 hours

-

- Simple setup

- Good yields

- Use of readily available reagents

Microwave-Assisted Synthesis

Recent advances have incorporated microwave irradiation to accelerate the reaction, reduce reaction time, and improve yields.

-

- Similar to the classical method but conducted in a microwave reactor.

- Equimolar reactants are mixed with a catalytic amount of base in ethanol.

- Microwave irradiation is applied at specific power and temperature settings for 10–30 minutes.

- The reaction mixture is cooled, filtered, and purified.

-

- Microwave power: 300–500 W

- Temperature: 80–100°C

- Time: 10–30 minutes

-

- Significantly reduced reaction time

- Higher yields and cleaner products

- Environmentally friendly due to less solvent and energy consumption

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been demonstrated as an effective method to promote the synthesis of benzofuran derivatives, including pyridin-2-amine analogs.

-

- Reactants are dissolved or suspended in ethanol with a catalytic amount of base.

- The mixture is subjected to ultrasonic waves (20–40 kHz) at room temperature.

- Reaction times are typically 10–30 minutes.

- Post-reaction, the mixture is cooled, acidified, and the precipitate is filtered and purified.

-

- Ultrasound frequency: 20–40 kHz

- Power: 100–300 W

- Temperature: Ambient

- Time: 10–30 minutes

-

- Environmentally benign

- Shorter reaction times

- Higher yields

- Mild reaction conditions

Solvent-Free Methods

Some protocols have explored solvent-free conditions, where reactants are mixed directly and irradiated or stirred, minimizing waste and solvent use.

-

- Reactants are combined directly with a base catalyst.

- The mixture is heated under microwave or ultrasonic irradiation.

- Product isolation involves simple filtration and washing.

-

- Eco-friendly

- Cost-effective

- Reduced waste

Data Summary and Comparative Analysis

| Method | Reaction Time | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Classical Reflux | 4–8 hours | 70–85 | Ethanol, NaOH, reflux | Simple, reliable |

| Microwave-Assisted | 10–30 min | 85–95 | Ethanol, microwave irradiation | Fast, high yield, clean product |

| Ultrasound-Assisted | 10–30 min | 80–95 | Ethanol, ultrasonic irradiation | Eco-friendly, efficient |

| Solvent-Free (Microwave/Ultrasound) | 10–20 min | 75–90 | No solvent, energy-assisted | Green, cost-effective |

Key Research Findings and Insights

- Efficiency of Ultrasound and Microwave Techniques: Both methods significantly reduce reaction times compared to traditional reflux, with yields often exceeding 90%, demonstrating their suitability for scalable synthesis.

- Environmental Benefits: These methods align with green chemistry principles, minimizing solvent use and energy consumption.

- Reaction Optimization: Optimal base amount (around 20 mmol NaOH), solvent choice (ethanol preferred), and irradiation parameters are critical for maximizing yield and purity.

- Structural Confirmation: Products are characterized by standard spectroscopic techniques such as NMR, IR, and HRMS, confirming the formation of the desired pyridin-2-amine derivatives.

常见问题

Basic: What are the common synthetic routes for 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine, and how is purity confirmed?

Methodological Answer:

The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, between a boronic acid derivative of dihydrobenzofuran and a halogenated pyridin-2-amine precursor. Key steps include:

- Reaction Setup : Use palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water under inert atmosphere at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

- Purity Confirmation : Analytical HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) verify structural integrity and purity (>95%) .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and charge distribution to predict regioselectivity. For example:

- Electrophilic Sites : Calculate Fukui indices to identify reactive positions on the pyridine ring.

- Solvent Effects : Use COSMO-RS to simulate solvation energy in polar aprotic solvents (e.g., DMF).

- Validation : Compare predicted activation energies with experimental kinetic data (Arrhenius plots) .

Basic: What factors influence solubility and stability under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (stock solution) and dilute in aqueous buffers (pH 4–9). Use UV-Vis spectroscopy (λ = 260–280 nm) to quantify solubility limits .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 for maximum stability in storage .

Advanced: How to design assays for biological activity against enzyme targets?

Methodological Answer:

- Target Selection : Use molecular docking (AutoDock Vina) to prioritize kinases or GPCRs with high binding affinity .

- In Vitro Assay : Perform enzyme inhibition (IC₅₀) assays:

- Pre-incubate compound with target (e.g., kinase) in Tris-HCl buffer (pH 7.4).

- Monitor ATP consumption via luminescence.

- Data Analysis : Fit dose-response curves (GraphPad Prism) and validate with negative controls (e.g., staurosporine for kinases) .

Basic: Which spectroscopic methods characterize the molecular structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm dihydrobenzofuran-pyridine linkage .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]⁺ at m/z 241.0978) .

- FTIR : Identify NH₂ stretches (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

- Reproduce Conditions : Systematically vary catalyst loading (1–5 mol% Pd), temperature (60–120°C), and solvent (THF vs. dioxane).

- Byproduct Analysis : Use LC-MS to detect side products (e.g., homocoupling of boronic acid).

- Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., oxygen sensitivity) .

Basic: How to assess purity post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with gradient elution (10–90% acetonitrile in 20 min). Purity >98% requires a single peak (retention time ~8.5 min) .

- Elemental Analysis : Compare measured C, H, N percentages with theoretical values (deviation <0.4%) .

Advanced: Challenges in scaling synthesis to pilot-scale production?

Methodological Answer:

- Heat Management : Use jacketed reactors with precise temperature control to avoid exothermic runaway .

- Mixing Efficiency : Optimize impeller speed (Reynolds number >10⁴) for uniform catalyst distribution.

- Downstream Processing : Implement continuous-flow chromatography for high-throughput purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。